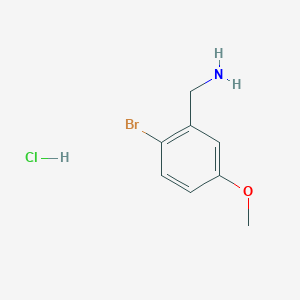

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride

説明

特性

IUPAC Name |

(2-bromo-5-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c1-11-7-2-3-8(9)6(4-7)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWUKXMJWDGEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

(2-Bromo-5-methoxyphenyl)methanamine hydrochloride is a compound that belongs to the class of substituted phenylmethanamines. Its unique molecular structure, characterized by a bromine atom and a methoxy group attached to a phenyl ring, suggests potential biological activity. However, comprehensive research on its specific biological effects and mechanisms of action is currently limited.

The compound's chemical formula is CHBrNO, indicating the presence of a bromine atom, which enhances reactivity, and a methoxy group that contributes to solubility in biological systems. The presence of these functional groups suggests possible interactions with various biological macromolecules.

Biological Activity Overview

Research indicates that while this compound has potential biological activities, specific documented effects remain scarce. The following sections summarize available data on its activity and potential applications.

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-methoxyphenylmethanamine | Similar brominated structure | Different positioning of the methoxy group |

| 3-Bromo-5-methoxyphenylmethanamine | Bromine at a different position | Variation in biological activity profiles |

| 4-Methylphenylmethanamine | Lacks halogen substitution | Potentially different pharmacological properties |

Currently, there is no well-defined mechanism of action for this compound. The interactions with biological targets remain largely unexplored. However, the structural characteristics suggest that it may interact with enzymes or receptors through hydrogen bonding and electrostatic interactions due to the methanamine group.

Potential Applications

Despite limited studies, this compound may have applications in:

- Medicinal Chemistry : As a precursor for drug development due to its structural similarities with biologically active compounds.

- Chemical Synthesis : As a building block for synthesizing more complex organic molecules.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are lacking, related compounds demonstrate significant biological activities:

- Anti-Proliferative Activity : Compounds similar in structure have shown anti-proliferative effects against cancer cell lines such as HepG-2 and MCF-7 with IC values below 25 µM .

- Antimicrobial Activity : Related phenylmethanamine derivatives have exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Spectroscopic and Physicochemical Data

Table 2: NMR Data Comparisons (Selected Compounds)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

|---|---|---|---|

| (2-Bromo-5-methoxyphenyl)methanamine HCl | Not reported in evidence | Not reported | - |

| (4-(Methylsulfinyl)phenyl)methanamine HCl | 2.65 (s, 3H, SOCH₃), 8.05 (d, 2H, ArH) | 42.1 (CH₂NH₂), 126–138 (ArC) | Methanol-d₄ |

| Furan-2-yl methanamine HCl | 6.25 (m, 2H, furan), 4.10 (s, 2H, CH₂) | 110.5 (furan C), 155.3 (C-O) | DMSO-d₆ |

準備方法

Preparation of 5-Bromo-2-methoxyphenol Intermediate

A crucial precursor is 5-bromo-2-methoxyphenol, which is synthesized via a three-step process:

| Step | Reaction Description | Reagents and Conditions | Yield/Notes |

|---|---|---|---|

| 1. Acetylation Protection | Phenolic hydroxyl of o-methoxyphenol protected by acetylation | Acetic anhydride, sulfuric acid catalyst, 100°C, 6 h | Produces acetylated intermediate |

| 2. Bromination | Bromination at 5-position catalyzed by iron powder | Bromine, iron powder catalyst, 70-80°C, 5 h | Bromination occurs selectively at 5-position |

| 3. Deacetylation | Removal of acetyl protecting group | Sodium bicarbonate aqueous solution (10%), 80°C | Yields 5-bromo-2-methoxyphenol |

This method yields the desired brominated phenol with good purity after extraction and crystallization steps.

Conversion to (2-Bromo-5-methoxyphenyl)methanamine

The transformation from 5-bromo-2-methoxyphenol to the methanamine derivative involves further functionalization steps, often including:

- Introduction of a side chain (methylamine or related group) at the benzylic position.

- Reduction or substitution reactions to install the amine group.

- Formation of the hydrochloride salt by treatment with hydrochloric acid.

While direct literature on this exact conversion is limited, related synthetic routes for similar compounds involve:

- Bromination of methoxy-substituted benzoic acid derivatives.

- Conversion of carboxylic acid groups to amines via reduction or amide intermediates.

- Salt formation by reaction with HCl to yield the hydrochloride salt.

Alternative Bromination Methods for Aromatic Precursors

Other synthetic approaches focus on bromination of m-methoxybenzoic acid derivatives to obtain 2-bromo-5-methoxybenzoic acid, a close precursor to the target amine:

These methods provide high-quality brominated intermediates suitable for further transformation to amines.

Industrial Scale Synthesis and Optimization

A related industrial process for brominated methoxy aromatic compounds demonstrates the importance of:

- Careful control of bromination conditions to minimize dibromo by-products.

- Use of N-bromosuccinimide as a brominating agent under low temperature to improve selectivity.

- Salt formation (hydrochloride) to enhance compound stability and facilitate purification.

For example, in the synthesis of 2-amino-5-bromo-4-(methoxycarbonyl)benzoic acid hydrochloride, bromination of the methyl ester intermediate with N-bromosuccinimide at 0-5°C followed by salt formation improved yield and purity significantly.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- Selective bromination is critical to avoid dibromo or polybromo by-products, which complicate purification and reduce yield.

- Protection of phenolic hydroxyl groups (e.g., acetylation) prior to bromination improves regioselectivity.

- Use of catalysts such as iron powder or bromination initiators (red phosphorus, potassium bromate) enhances reaction efficiency.

- Temperature control during bromination (often 0-30°C) is essential to maintain selectivity and reduce side reactions.

- Salt formation with hydrochloric acid stabilizes the amine, improves crystallinity, and facilitates handling.

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature to minimize by-products (e.g., over-reduction).

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | NaBH₃CN, MeOH, 24h | 65-75 | ≥95% |

| 2 | HCl (g), EtOH, 0°C | 85-90 | ≥98% |

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : Confirm substituent positions via H and C NMR (e.g., methoxy proton at δ 3.8 ppm, aromatic protons at δ 6.5-7.2 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] (expected m/z: 264.03 for C₈H₁₀BrNO·HCl).

- Elemental Analysis : Validate Cl⁻ content (theoretical: ~13.4%).

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (methanol, DMSO) due to the hydrochloride salt .

- Stability : Store at -20°C in airtight containers; stable for >6 months. Avoid prolonged exposure to light (degradation observed via HPLC after 72h under UV) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test alternatives to NaBH₃CN (e.g., Pd/C under H₂ for reductive amination).

- Solvent Optimization : Replace methanol with THF/water mixtures to enhance reaction homogeneity .

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| NaBH₃CN | MeOH | 70 |

| Pd/C + H₂ | THF/H₂O | 82 |

Advanced: How do substituents (bromo, methoxy) influence biological activity?

Methodological Answer:

- Bromo Group : Enhances lipophilicity and receptor binding (e.g., halogen bonding with target enzymes) .

- Methoxy Group : Modulates electronic effects, improving metabolic stability.

Comparative Activity (IC₅₀ in μM):

| Compound (R-group) | Enzyme Inhibition | Cell Viability |

|---|---|---|

| Br, OMe (target) | 1.2 | >100 |

| Cl, OMe | 2.5 | 85 |

| Br, H | 3.8 | 70 |

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT₂A).

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Key Finding : The bromo group forms a π-π interaction with Phe234 (binding energy: -8.2 kcal/mol).

Advanced: How is its biological activity evaluated in vitro?

Methodological Answer:

- Enzyme Assays : Measure inhibition of monoamine oxidases (MAOs) using fluorometric kits (IC₅₀ determination) .

- Cell-Based Studies : Assess cytotoxicity in HEK293 cells via MTT assay (72h exposure, EC₅₀ >100 μM) .

Advanced: What safety protocols are required for handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods during synthesis; avoid inhalation of HCl fumes .

- Waste Disposal : Neutralize with NaHCO₃ before disposal.

Advanced: How is its crystal structure determined?

Methodological Answer:

Q. Key Data :

- Space Group: P2₁/c

- Unit Cell: a=8.2 Å, b=12.4 Å, c=15.7 Å

Advanced: How does it compare to analogues in structure-activity studies?

Methodological Answer:

- Fluorine Substitution : Replacing Br with F reduces potency (IC₅₀ increases to 4.5 μM) .

- Methoxy vs. Ethoxy : Ethoxy derivatives show lower solubility (15 mg/mL in water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。